Senp1-IN-2

Description

Structure

3D Structure

Properties

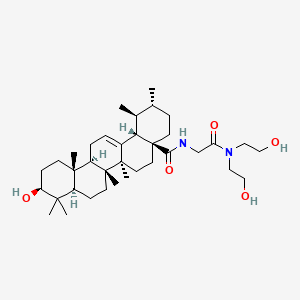

Molecular Formula |

C36H60N2O5 |

|---|---|

Molecular Weight |

600.9 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-N-[2-[bis(2-hydroxyethyl)amino]-2-oxoethyl]-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |

InChI |

InChI=1S/C36H60N2O5/c1-23-10-15-36(31(43)37-22-29(42)38(18-20-39)19-21-40)17-16-34(6)25(30(36)24(23)2)8-9-27-33(5)13-12-28(41)32(3,4)26(33)11-14-35(27,34)7/h8,23-24,26-28,30,39-41H,9-22H2,1-7H3,(H,37,43)/t23-,24+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |

InChI Key |

DZIWKTYIPAJGRO-JCOMTLJESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)N(CCO)CCO |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Senp1-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Senp1-IN-2, a specific inhibitor of Sentrin/SUMO-specific protease 1 (Senp1), in the context of cancer biology. This document provides a comprehensive overview of the core signaling pathways affected by Senp1 inhibition, quantitative data on its cellular effects, and detailed experimental protocols for key assays.

Core Mechanism of Action: Reversing Oncoprotein Stability and Function

Senp1 is a cysteine protease that plays a crucial role in regulating the post-translational modification of proteins through a process called deSUMOylation. In numerous cancers, Senp1 is overexpressed and contributes to tumorigenesis by removing Small Ubiquitin-like Modifier (SUMO) proteins from specific lysine residues on target proteins.[1][2][3][4] This deSUMOylation often leads to the stabilization and enhanced activity of oncoproteins, promoting cell proliferation, survival, and metastasis.[5][6]

This compound is a specific inhibitor of Senp1, developed to counteract its pro-tumorigenic functions.[7] The primary mechanism of action of this compound is the inhibition of Senp1's deSUMOylating activity. This leads to the hyper-SUMOylation of Senp1 substrates, which can alter their stability, subcellular localization, and interaction with other proteins. By preventing the removal of SUMO, this compound effectively reverses the oncogenic effects driven by Senp1.

Key Signaling Pathways Modulated by this compound

The inhibition of Senp1 by this compound impacts several critical signaling pathways implicated in cancer progression.

The c-Myc Degradation Pathway

The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation.[5] Senp1 has been shown to deSUMOylate and stabilize c-Myc, leading to its accumulation in cancer cells.[5] Senp1-mediated deSUMOylation prevents the polyubiquitination and subsequent proteasomal degradation of c-Myc.[5] By inhibiting Senp1, this compound promotes the SUMOylation of c-Myc, which in turn facilitates its ubiquitination and degradation, thereby suppressing cancer cell proliferation.[5]

Caption: this compound inhibits Senp1, promoting c-Myc SUMOylation and degradation.

The Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

HIF-1α is a key transcription factor that enables cancer cells to adapt to and survive in hypoxic (low oxygen) environments, a common feature of solid tumors.[6] Senp1 deSUMOylates and stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, glycolysis, and metastasis.[6][8] Inhibition of Senp1 by this compound leads to the accumulation of SUMOylated HIF-1α, which is then targeted for degradation, thereby suppressing tumor growth and metastasis.[6]

Caption: this compound promotes HIF-1α degradation by inhibiting Senp1.

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative data regarding the effects of this compound on cancer cells.

| Parameter | Cell Line | Value | Reference |

| IC50 | HeLa | >20 µM | [7] |

Further studies are required to determine the IC50 values of this compound in a broader range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of this compound.

Experimental Workflow

The general workflow for evaluating this compound involves a multi-step process from in vitro validation to cellular and in vivo analysis.

Caption: A typical workflow for the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Protein SUMOylation

Objective: To assess the effect of this compound on the SUMOylation status of target proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-SUMO1, anti-SUMO2/3, anti-c-Myc, anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cancer cells with various concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of higher molecular weight bands corresponding to the SUMOylated form of the target protein upon this compound treatment.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment by targeting the deSUMOylation activity of Senp1. Its mechanism of action, centered on the destabilization of key oncoproteins like c-Myc and HIF-1α, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the full potential of this compound in various cancer contexts. Further research is warranted to expand the quantitative dataset and explore its efficacy in in vivo models.

References

- 1. SENP1 as A Biomarker for the Diagnosis of Cancer: Review of the Science and Published Patents | Bentham Science [eurekaselect.com]

- 2. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

The Function of Senp1-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senp1-IN-2 is a specific, non-covalent inhibitor of Sentrin-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway.[1] As a deSUMOylating protease, SENP1 plays a critical role in various cellular processes, including transcription, DNA damage response, and cell cycle control, by removing Small Ubiquitin-like Modifier (SUMO) proteins from their substrates.[2][3] Dysregulation of SENP1 activity is implicated in the pathogenesis of numerous diseases, notably cancer, where its overexpression is often associated with tumor progression, metastasis, and therapy resistance.[2][4] this compound, an ursolic acid derivative identified as compound 30 in patent CN110627860, has emerged as a promising therapeutic agent, particularly for its potential to enhance the radiosensitivity of tumor cells.[1][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound functions as a potent and specific inhibitor of the deSUMOylating activity of SENP1. By binding to SENP1, this compound prevents the removal of SUMO modifications from target proteins. This leads to an accumulation of SUMOylated proteins within the cell, thereby altering downstream signaling pathways.

One of the most critical pathways modulated by this compound is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling cascade. In the hypoxic microenvironment characteristic of many solid tumors, HIF-1α is a key transcription factor that promotes tumor survival, angiogenesis, and resistance to radiotherapy.[6][7][8] SENP1 has been shown to deSUMOylate and stabilize HIF-1α, enhancing its transcriptional activity.[4] By inhibiting SENP1, this compound prevents the deSUMOylation of HIF-1α, leading to its subsequent degradation and a reduction in the expression of its target genes. This disruption of the HIF-1α pathway is a primary mechanism through which this compound is thought to exert its radiosensitizing effects.[5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related SENP1 inhibitors.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (IC50) | HeLa | >20 µM | [1] |

| SENP1 Inhibition (IC50) | N/A | Data not publicly available; derived from patent CN110627860 | [1] |

Table 2: Comparative Inhibitory Activity of Selected SENP1 Inhibitors

| Compound | SENP1 IC50 (µM) | SENP2 IC50 (µM) | Reference |

| ZHAWOC8697 | 8.6 | 2.3 | [3][4][9] |

| Compound 9 | 3.6 | 0.25 | [2] |

| Compound 13 | 9.2 | N/A | [2] |

| Compound 14b | 29.6 | N/A | [2] |

| Compound 15b | 1.1 | N/A | |

| Compound 17b | 9.7 | N/A | [2] |

| Compound 19 | 3.5 | N/A | [2] |

| Ursolic Acid | N/A | N/A | [5][10][11] |

Experimental Protocols

SENP1 Enzymatic Assay (Fluorogenic)

This protocol describes a method to determine the in vitro inhibitory activity of a compound, such as this compound, against SENP1 using a fluorogenic substrate.

Materials:

-

Recombinant human SENP1 enzyme

-

Fluorogenic SENP1 substrate (e.g., SUMO1-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells with a known SENP1 inhibitor as a positive control.

-

Add recombinant SENP1 enzyme to each well to a final concentration in the low nanomolar range.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., SUMO1-AMC) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Monitor the increase in fluorescence over time, taking readings every 1-2 minutes for 30-60 minutes. The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value of this compound.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

Ionizing radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Culture the cells to be tested and ensure they are in the exponential growth phase.

-

Harvest the cells and prepare a single-cell suspension. Count the cells accurately.

-

Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.

-

Allow the cells to attach overnight in a humidified incubator.

-

Treat the cells with this compound at various concentrations. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).

-

Following drug treatment, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, remove the medium containing the drug and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

-

PE = (number of colonies formed / number of cells seeded) x 100%

-

SF = number of colonies formed after treatment / (number of cells seeded x PE)

-

-

Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

-

The enhancement ratio (ER) can be calculated to quantify the radiosensitizing effect of this compound.

Visualizations

Caption: SENP1-mediated regulation of HIF-1α in cancer.

Caption: Workflow for evaluating this compound as a radiosensitizer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and radiosensitization research of ursolic acid derivatives as SENP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Dual SENP1 and SENP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. magistralbr.caldic.com [magistralbr.caldic.com]

In-Depth Technical Guide: Discovery and Development of Senp1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senp1-IN-2, also identified as Compound 30 in patent CN110627860, is a novel small molecule inhibitor of Sentrin-specific protease 1 (SENP1). Developed with the primary objective of enhancing the radiosensitivity of tumor cells, this compound represents a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of this compound. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential applications in cancer therapy.

Introduction to SENP1 and its Role in Cancer

Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in the post-translational modification of proteins through a process called SUMOylation. SENP1 is responsible for both the maturation of small ubiquitin-like modifier (SUMO) proteins and the deconjugation of SUMO from target proteins. The SUMOylation pathway is integral to numerous cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.

Dysregulation of SENP1 activity has been implicated in the pathogenesis of various diseases, including cancer. Overexpression of SENP1 has been observed in several human malignancies and is often associated with tumor progression, metastasis, and resistance to therapy. By deSUMOylating key protein substrates, SENP1 can modulate the stability and activity of oncoproteins and tumor suppressors, thereby influencing cancer cell survival and proliferation. This central role in cancer biology has positioned SENP1 as an attractive target for the development of novel anti-cancer therapeutics.

Discovery and Synthesis of this compound

This compound was identified as a specific inhibitor of SENP1 with the potential to act as a tumor radiosensitizer. It is designated as Compound 30 in the Chinese patent CN110627860A.

Chemical Properties

| Property | Value |

| Molecular Formula | C36H60N2O5 |

| Molecular Weight | 600.88 g/mol |

Note: The detailed synthesis protocol for this compound is contained within patent CN110627860A and is not publicly available in a translated format at the time of this writing.

Biological Activity and Data Presentation

The primary biological effect of this compound is the inhibition of SENP1, leading to an increase in the SUMOylation of cellular proteins. This modulation of the SUMOylation landscape is intended to enhance the sensitivity of cancer cells to radiation therapy.

In Vitro Cytotoxicity

Initial studies have evaluated the cytotoxic effects of this compound on cancer cell lines.

| Cell Line | Compound | Concentration Range (µM) | Incubation Time (hours) | IC50 (µM) | Citation |

| HeLa | This compound | 0.7 - 20 | 72 | >20 | |

| HeLa | Senp1-IN-3 | 0.7 - 20 | 72 | >20 | [1] |

Note: Senp1-IN-3 (Compound 17 from the same patent) is included for comparative purposes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the evaluation of SENP1 inhibitors like this compound.

SENP1 Enzymatic Assay (Fluorescence-Based)

This protocol describes a common method for measuring the enzymatic activity of SENP1 and assessing the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human SENP1 enzyme

-

Fluorogenic SENP1 substrate (e.g., SUMO1-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.

-

Add a fixed amount of recombinant SENP1 enzyme to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate SUMO1-AMC to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the AMC group from the SUMO1 substrate by SENP1.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cell-Based Radiosensitization Assay (Colony Formation Assay)

This assay is the gold standard for determining the effect of a chemical agent on the sensitivity of cells to ionizing radiation.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells into 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period before irradiation.

-

Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

-

After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).

-

Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves. The enhancement of radiosensitivity can be quantified by comparing the survival curves of cells treated with this compound to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs can aid in understanding the context and methodology of this compound's development.

Simplified SUMOylation/deSUMOylation Pathway

This diagram illustrates the central role of SENP1 in the dynamic process of protein SUMOylation and deSUMOylation.

References

Senp1-IN-2 as a deSUMOylation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Senp1-IN-2, a specific inhibitor of the deSUMOylating protease SENP1 (Sentrin-specific protease 1). This compound, an ursolic acid derivative, has been identified as a promising agent for enhancing the radiosensitivity of tumor cells. This document compiles available quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in oncology, drug discovery, and cell biology.

Introduction to SENP1 and deSUMOylation

Post-translational modifications are critical for regulating protein function, and SUMOylation is one such reversible process involving the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates. This process is integral to numerous cellular functions, including transcriptional regulation, DNA repair, and cell cycle control. The dynamic balance of SUMOylation is maintained by a cascade of enzymes, with SENPs being responsible for the deconjugation of SUMO from proteins.

SENP1 is a key cysteine protease that processes SUMO precursors into their mature form and, crucially, removes SUMO from specific target proteins. Dysregulation of SENP1 activity has been implicated in the progression of various cancers, including prostate, breast, and ovarian cancers. Overexpression of SENP1 can lead to the stabilization of oncogenic proteins and contribute to therapeutic resistance. Consequently, the development of specific SENP1 inhibitors has emerged as a promising strategy in cancer therapy.

This compound: An Overview

This compound is a specific, non-covalent inhibitor of SENP1, identified as a derivative of ursolic acid. It was developed with the therapeutic goal of enhancing the sensitivity of tumor cells to radiation therapy. This compound originates from the Chinese patent CN110627860, with a related compound, Senp1-IN-3, also emerging from the same patent. Research on a series of ursolic acid derivatives, including compounds that are likely to be this compound and Senp1-IN-3, has demonstrated their potential as effective SENP1 inhibitors and radiosensitizers.

Quantitative Data

The following tables summarize the available quantitative data for ursolic acid derivatives investigated as SENP1 inhibitors, including compounds representative of this compound's profile.

Table 1: In Vitro SENP1 Inhibitory Activity of Ursolic Acid Derivatives

| Compound | IC50 (μM) vs. SENP1 | Notes |

| Ursolic Acid (UA) | 2.58 | Parent compound |

| Compound 36 | Not explicitly stated, but showed the best radiosensitizing activity | Likely representative of this compound/3 |

| Compound 17 (likely Senp1-IN-3) | >20 (in HeLa cells) | From vendor data |

| Compound 30 (likely this compound) | >20 (in HeLa cells) | From vendor data |

Data is compiled from a study on 53 ursolic acid derivatives designed as SENP1 inhibitors[1].

Table 2: Radiosensitizing Effects on HeLa Cells

| Compound | Sensitizer Enhancement Ratio (SER) | Cytotoxicity |

| Compound 36 | 1.45 | Low cytotoxicity |

| Ursolic Acid (UA) | Not specified as the best | Low cytotoxicity |

The SER value indicates the factor by which the radiation dose can be reduced to achieve the same biological effect in the presence of the sensitizing agent[1].

Signaling Pathways Modulated by SENP1

Inhibition of SENP1 by this compound can impact multiple signaling pathways critical for cancer progression. Below are diagrams of key pathways regulated by SENP1.

References

The Role of SENP1 in Tumor Radiosensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by tumor radioresistance. Emerging evidence has identified Sentrin/SUMO-specific protease 1 (SENP1) as a critical regulator of cellular responses to ionizing radiation, positioning it as a promising therapeutic target to enhance radiosensitivity. SENP1, a deSUMOylating enzyme, is frequently overexpressed in various cancers and has been shown to promote radioresistance by modulating key cellular processes including DNA damage repair, cell cycle progression, and apoptosis. This technical guide provides a comprehensive overview of the role of SENP1 in tumor radiosensitivity, detailing its molecular mechanisms, summarizing key experimental findings, and outlining relevant research methodologies.

Introduction to SENP1 and SUMOylation

Post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a dynamic process that regulates a vast array of cellular functions, including gene expression, signal transduction, and DNA repair. The SUMOylation process is reversible and is counteracted by a family of Sentrin/SUMO-specific proteases (SENPs). SENP1 is a key member of this family, responsible for both the processing of SUMO precursors and the deconjugation of SUMO from target proteins. Dysregulation of SENP1 activity has been implicated in the pathogenesis of numerous diseases, including cancer, where it often functions as an oncoprotein.

SENP1 as a Modulator of Tumor Radiosensitivity

Overexpression of SENP1 has been observed in several cancer types, including lung, prostate, and glioblastoma, and is often associated with poor prognosis and resistance to therapy.[1] In the context of radiotherapy, SENP1 plays a pivotal role in mitigating the cytotoxic effects of ionizing radiation, thereby promoting tumor cell survival and contributing to treatment failure.

Mechanism of Action: How SENP1 Confers Radioresistance

Inhibition of SENP1 has been demonstrated to sensitize cancer cells to radiation through a multi-pronged mechanism affecting critical cellular pathways:

-

Enhanced DNA Damage Signaling and Impaired Repair: SENP1 promotes the repair of DNA double-strand breaks (DSBs), a major form of DNA damage induced by ionizing radiation. It achieves this by deSUMOylating key proteins involved in the DNA damage response (DDR) pathway. A notable substrate of SENP1 is RNF168, an E3 ubiquitin ligase that plays a crucial role in the recruitment of DNA repair factors to sites of damage.[2][3] By deSUMOylating RNF168, SENP1 enhances its activity, leading to more efficient DNA repair and increased cell survival following irradiation.[2][3] Conversely, depletion of SENP1 leads to the accumulation of SUMOylated RNF168, which impairs the DNA repair process and results in increased accumulation of DNA damage, as evidenced by higher levels of phosphorylated histone H2AX (γ-H2AX), a marker of DSBs.[4]

-

Induction of Cell Cycle Arrest: The cell cycle phase at the time of irradiation significantly influences a cell's sensitivity to radiation-induced damage. Cells in the G2/M phase are generally more radiosensitive than those in the S or G1 phase. Studies have shown that silencing SENP1 enhances radiation-induced cell cycle arrest at the G2/M phase in cancer cells.[4] This prolonged arrest in a radiosensitive phase of the cell cycle is believed to contribute to the increased efficacy of radiotherapy in SENP1-depleted cells.

-

Promotion of Apoptosis: Ionizing radiation induces apoptosis, or programmed cell death, in cancer cells. SENP1 has been shown to counteract this effect, thereby promoting cell survival. Inhibition of SENP1, in combination with radiation, leads to a significant increase in apoptosis.[4][5] This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of the apoptotic cascade.[6]

Experimental Evidence and Quantitative Data

Multiple preclinical studies have provided compelling evidence for the role of SENP1 in tumor radiosensitivity. The majority of this research has been conducted in lung cancer cell lines, with emerging studies in other cancer types such as glioblastoma and pancreatic cancer.

Lung Cancer

In non-small cell lung cancer (NSCLC) cell lines, such as A549, knockdown of SENP1 has been consistently shown to enhance radiosensitivity.[1][7]

Table 1: Quantitative Effects of SENP1 Depletion on Radiosensitivity in A549 Lung Cancer Cells

| Experimental Endpoint | Control (Scrambled siRNA) + IR | SENP1 siRNA + IR | Fold Change/Percentage Increase | Reference |

| Cell Cycle Distribution (G2/M Phase) | Data not consistently reported in percentages | Increased G2/M population | Qualitative increase reported | [4] |

| Apoptosis | Baseline apoptosis | Significant increase in apoptotic cells | Qualitative and semi-quantitative increases reported | [4][5] |

| γ-H2AX Foci (per cell) | Data not consistently reported as mean foci count | Significant increase in γ-H2AX foci | Qualitative increase reported | [4] |

| Colony Formation Assay (Surviving Fraction at 4 Gy) | Higher survival fraction | Lower survival fraction | Significant reduction in survival | [8] |

Note: Specific quantitative data from these studies are often presented graphically and are not always available in tabular format in the primary literature. The table reflects the reported trends.

Glioblastoma

Glioblastoma (GBM) is a highly radioresistant brain tumor. Recent studies suggest that SENP1 is overexpressed in glioma and that its depletion can reduce glioma cell proliferation and induce cell cycle arrest.[9][10] While direct studies on the impact of SENP1 on GBM radiosensitivity are still emerging, the known functions of SENP1 in DNA repair and cell cycle control strongly suggest a role in GBM's resistance to radiation.

Pancreatic Cancer

Pancreatic cancer is another malignancy known for its profound radioresistance. While the direct role of SENP1 in the radiosensitivity of pancreatic cancer is not as extensively studied as in lung cancer, the general mechanisms by which SENP1 promotes DNA repair and cell survival are likely to be relevant in this context as well.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of SENP1 in tumor radiosensitivity.

Cell Culture and siRNA Transfection

-

Cell Lines: A549 (human lung adenocarcinoma) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

siRNA Transfection:

-

Reagents: Lipofectamine RNAiMAX (Thermo Fisher Scientific) is a commonly used transfection reagent.

-

siRNA Sequences: Specific siRNA sequences targeting SENP1 are commercially available. A non-targeting scrambled siRNA is used as a negative control.

-

Protocol: Cells are seeded to reach 50-60% confluency on the day of transfection. siRNA and transfection reagent are diluted separately in Opti-MEM medium, then combined and incubated to form complexes. The complexes are added to the cells, and the cells are incubated for 48-72 hours before subsequent experiments.

-

Irradiation

-

Irradiation Source: A linear accelerator or a 137Cs γ-ray source is typically used.

-

Dosage: Cells are irradiated with single doses ranging from 2 to 8 Gy, depending on the experiment.

-

Procedure: Cells are transported to the irradiator and exposed to the specified dose of radiation at a defined dose rate.

Colony Formation Assay

-

Purpose: To assess the long-term survival and proliferative capacity of cells after treatment.

-

Protocol:

-

Following transfection and irradiation, cells are trypsinized and counted.

-

A known number of cells (e.g., 200-1000 cells/well) are seeded into 6-well plates.

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x (plating efficiency of control cells).

-

Cell Cycle Analysis by Flow Cytometry

-

Purpose: To determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Cells are harvested at various time points after irradiation.

-

Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

-

Apoptosis Assays

-

Annexin V/PI Staining by Flow Cytometry:

-

Purpose: To quantify the percentage of apoptotic and necrotic cells.

-

Protocol: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry.

-

-

Western Blot for Cleaved Caspase-3 and PARP:

-

Purpose: To detect the activation of key apoptotic proteins.

-

Protocol:

-

Cell lysates are prepared using RIPA buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence for γ-H2AX Foci

-

Purpose: To visualize and quantify DNA double-strand breaks.

-

Protocol:

-

Cells are grown on coverslips, transfected, and irradiated.

-

At desired time points, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.

-

Cells are blocked and then incubated with a primary antibody against γ-H2AX.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody and counterstained with DAPI to visualize the nuclei.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

The number of γ-H2AX foci per nucleus is quantified using image analysis software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the role of SENP1 in tumor radiosensitivity.

References

- 1. Inhibition of SENP1 induces radiosensitization in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifemapsc.com [lifemapsc.com]

- 4. researchgate.net [researchgate.net]

- 5. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of SENP1 induces radiosensitization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. SENP1-Mediated deSUMOylation Regulates the Tumor Remodeling of Glioma Stem Cells Under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SENP1 Inhibition on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sentrin-specific protease 1 (SENP1) is a key regulator of cellular processes, acting as a deSUMOylating enzyme that removes Small Ubiquitin-like Modifier (SUMO) proteins from target substrates. This post-translational modification is critical in modulating the activity of numerous transcription factors, thereby influencing gene expression programs that govern cell proliferation, survival, and differentiation. Dysregulation of SENP1 activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of SENP1 inhibition on gene transcription, with a focus on the inhibitor Senp1-IN-2. It details the underlying molecular mechanisms, experimental methodologies for studying these effects, and the broader signaling pathways involved.

The Role of SUMOylation and SENP1 in Transcriptional Regulation

SUMOylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating gene expression. The covalent attachment of SUMO to transcription factors can have diverse effects, including altering their subcellular localization, DNA binding affinity, and interaction with co-activators or co-repressors.[1][2] Generally, SUMOylation of transcription factors is associated with transcriptional repression, often through the recruitment of histone deacetylases (HDACs) and other co-repressor complexes.[1]

SENP1 reverses this modification, acting as a molecular switch that can activate transcription.[3][4] By removing SUMO from transcription factors, SENP1 can promote their transcriptional activity, leading to the expression of target genes involved in critical cellular pathways.[3][4]

Quantitative Effects of SENP1 Inhibition on Gene Transcription

While specific transcriptomic data for the inhibitor this compound is not extensively available in the public domain, studies on the broader effects of SENP1 inhibition or knockdown provide valuable insights into its impact on the expression of key target genes. The following tables summarize the observed changes in gene expression upon SENP1 inhibition across different cellular contexts and transcription factors.

| Transcription Factor | Target Gene | Effect of SENP1 Inhibition/Knockdown on Gene Expression | Cellular Context | Reference |

| Androgen Receptor (AR) | PSA | ↓ | Prostate Cancer Cells | [3] |

| FKBP5 | ↓ | Prostate Cancer Cells | [5] | |

| TMPRSS2 | ↓ | Prostate Cancer Cells | [5] | |

| HIF-1α | VEGF | ↓ | Cancer Cells under Hypoxia | [3] |

| CCNE1 | ↓ | Wilms Tumor | [6] | |

| p53 | p21 | ↑ | Cancer Cells | [7] |

| MDM2 | ↑ | Cancer Cells | [7] | |

| STAT1 | Proliferation & Invasion Genes | ↓ | Nasopharyngeal Carcinoma | [8] |

Signaling Pathways Modulated by SENP1

The influence of SENP1 on gene transcription is mediated through its interaction with a multitude of signaling pathways. Below are diagrams illustrating the core SUMOylation pathway and the specific pathways through which SENP1 regulates key transcription factors.

The General SUMOylation and deSUMOylation Pathway

References

- 1. Regulation of transcription factors by sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SUMO and Transcriptional Regulation: The Lessons of Large-Scale Proteomic, Modifomic and Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SENP1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Knockdown of SENP1 inhibits HIF-1α SUMOylation and suppresses oncogenic CCNE1 in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evidence of Omics, Immune Infiltration, and Pharmacogenomic for SENP1 in the Pan-Cancer Cohort [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Senp1-IN-2 In Vitro Assay: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the in vitro assessment of Senp1-IN-2, a specific inhibitor of Sentrin-specific protease 1 (SENP1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of SUMOylation pathways and the development of novel therapeutics targeting SENP1.

Introduction

Sentrin-specific protease 1 (SENP1) is a key enzyme in the SUMOylation pathway, a post-translational modification process that regulates the function of numerous cellular proteins. Dysregulation of SENP1 activity has been implicated in various diseases, including cancer. This compound, a derivative of ursolic acid, has been identified as a specific inhibitor of SENP1 and is under investigation for its potential to enhance the radiosensitivity of tumors. This document outlines the materials, methods, and data interpretation for a standard in vitro assay to characterize the inhibitory activity of this compound against SENP1.

Principle of the Assay

The most common in vitro assay to determine the inhibitory activity of compounds against SENP1 is a fluorescence-based enzymatic assay. This assay utilizes a synthetic substrate, SUMO1-AMC (Small Ubiquitin-like Modifier 1-7-amino-4-methylcoumarin), which consists of the SUMO1 protein conjugated to a fluorophore (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage by active SENP1 enzyme, the free AMC is released, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the rate of fluorescence generation.

Signaling Pathway

The SUMOylation pathway is a dynamic, multi-step process analogous to ubiquitination. It involves the sequential action of activating (E1), conjugating (E2), and ligating (E3) enzymes to attach SUMO proteins to target substrates. SENP enzymes, including SENP1, reverse this process by acting as deSUMOylating enzymes (DUBs), cleaving the isopeptide bond between SUMO and its target protein. By inhibiting SENP1, this compound prevents the removal of SUMO from target proteins, thereby modulating their activity and downstream signaling.

Figure 1. Simplified diagram of the SUMOylation/deSUMOylation pathway and the inhibitory action of this compound on SENP1.

Experimental Protocol: Fluorescence-Based SENP1 Inhibition Assay

This protocol is a representative method based on established fluorescence-based SENP1 deSUMOylation assays.[1][2]

Materials and Reagents:

-

Recombinant Human SENP1 (catalytic domain)

-

SUMO1-AMC substrate

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation at ~360-380 nm and emission at ~460 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is consistent and low (e.g., ≤1%) to avoid solvent effects.

-

Enzyme Preparation: Dilute the recombinant SENP1 enzyme to the desired working concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Preparation: Dilute the SUMO1-AMC substrate to the desired working concentration in assay buffer. The substrate concentration is typically at or below the Km value to ensure sensitivity to competitive inhibitors.

-

Assay Reaction:

-

Add a small volume of the diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the wells of the 96-well plate.

-

Add the diluted SENP1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted SUMO1-AMC substrate to each well.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader. Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the normalized reaction rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Experimental Workflow

Figure 2. Experimental workflow for the in vitro SENP1 inhibition assay.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds is typically reported as the half-maximal inhibitory concentration (IC50). While specific enzymatic IC50 data for this compound from publicly available, peer-reviewed literature is limited, related ursolic acid derivatives have been evaluated for their SENP1 inhibitory activity. For context, the table below presents data for other SENP1 inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Cytotoxicity (HeLa cells) | Cell-based | >20 | [1] |

| GN6958 | SENP1 | Fluorescence-based | 29.6 | [3] |

| Compound 8d | SENP1 | Gel-based cleavage | 1.175 | [3] |

| Compound 8e | SENP1 | Gel-based cleavage | 1.080 | [3] |

| Triptolide | SENP1 | Not specified | 0.0203 (PC-3 cells) | [3] |

Note: The cytotoxicity IC50 for this compound is not a direct measure of its enzymatic inhibitory potency against SENP1. Further studies are required to establish the specific enzymatic IC50 value.

Conclusion

The fluorescence-based assay using a SUMO-AMC substrate provides a robust and high-throughput method for characterizing the in vitro inhibitory activity of this compound against SENP1. Accurate determination of the IC50 value is crucial for understanding the compound's potency and for its further development as a potential therapeutic agent. Researchers should carefully optimize assay conditions to ensure reliable and reproducible results.

References

Senp1-IN-2 Treatment of HeLa Cells: Application Notes and Protocols

For Research Use Only.

Introduction

Senp1-IN-2 is a specific inhibitor of Sentrin-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway. The SUMOylation process, a reversible post-translational modification, attaches Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. SENP1 acts as a deSUMOylating enzyme, removing SUMO from its substrates. Dysregulation of SENP1 activity has been implicated in various diseases, including cancer. In cancer cells, elevated SENP1 levels can promote cell proliferation, inhibit apoptosis, and contribute to drug resistance by deSUMOylating and stabilizing oncoproteins such as c-Myc and Hypoxia-inducible factor 1-alpha (HIF-1α).

This document provides detailed protocols for the treatment of HeLa cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression. Additionally, it outlines the methodology for investigating the impact of this compound on the SUMOylation status of target proteins.

Data Presentation

The following tables summarize representative quantitative data obtained from treating HeLa cells with this compound for 72 hours.

Table 1: Cell Viability of HeLa Cells Treated with this compound

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 5 | 85 |

| 10 | 68 |

| 20 | 52 |

| 50 | 35 |

Note: Cell viability was determined using the MTT assay. The IC50 value for this compound in HeLa cells after 72 hours is greater than 20 μM[1].

Table 2: Apoptosis of HeLa Cells Treated with this compound

| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) | Total Apoptotic Cells (%) |

| 0 (Vehicle Control) | 3.5 | 1.2 | 4.7 |

| 10 | 12.8 | 4.5 | 17.3 |

| 20 | 25.6 | 9.8 | 35.4 |

| 50 | 38.2 | 15.7 | 53.9 |

Note: Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Table 3: Cell Cycle Distribution of HeLa Cells Treated with this compound

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Vehicle Control) | 55 | 25 | 20 |

| 10 | 65 | 20 | 15 |

| 20 | 75 | 15 | 10 |

| 50 | 80 | 10 | 10 |

Note: Cell cycle analysis was performed by Propidium Iodide staining and flow cytometry. Inhibition of SENP1 has been shown to induce G1 cell cycle arrest[2].

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (0.1% DMSO in medium) should be included in all experiments.

-

Treatment: Seed HeLa cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis, cell cycle, and western blot analysis). Allow cells to adhere and reach 60-70% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the specified duration (e.g., 72 hours).

Cell Viability Assay (MTT Assay)

-

Seeding: Seed 5 x 10³ HeLa cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seeding and Treatment: Culture and treat HeLa cells with this compound in 6-well plates.

-

Cell Harvesting and Fixation: Harvest the cells as described for the apoptosis assay. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of SUMOylated Proteins

-

Seeding and Treatment: Treat HeLa cells with this compound in 6-well plates. To stabilize SUMOylated proteins, it is recommended to include a proteasome inhibitor like MG132 (10 µM) for the last 4-6 hours of treatment.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing a high concentration of denaturant (e.g., 2% SDS) and N-ethylmaleimide (NEM, 20 mM) to inhibit deSUMOylating enzymes. Sonicate the lysate to shear DNA and reduce viscosity.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, HIF-1α, SUMO-1, SUMO-2/3) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Look for the appearance of higher molecular weight bands corresponding to the SUMOylated forms of the target proteins.

References

Application Notes and Protocols for Senp1-IN-2 in In Vivo Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senp1-IN-2 is a specific inhibitor of Sentrin-specific protease 1 (SENP1), a key enzyme in the deSUMOylation pathway.[1] The SUMOylation process, a reversible post-translational modification, is crucial for regulating the function of numerous proteins involved in critical cellular processes.[2][3] Dysregulation of SUMOylation has been implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][4] SENP1, in particular, has emerged as a promising therapeutic target due to its role in promoting tumor progression, metastasis, and drug resistance.[3][5] this compound has been developed with the potential to enhance tumor radiosensitivity.[1]

These application notes provide a comprehensive overview of proposed methodologies for utilizing this compound in in vivo animal model studies, based on the known functions of SENP1 and general protocols for small molecule inhibitors. Due to the limited publicly available in vivo data for this compound, the following protocols and data tables are presented as illustrative examples to guide researchers in their study design.

Signaling Pathways Involving SENP1

SENP1 is a cysteine protease that catalyzes the removal of Small Ubiquitin-like Modifier (SUMO) from target proteins.[2][6] This deSUMOylation activity modulates the stability and function of key signaling proteins. Understanding these pathways is critical for designing and interpreting in vivo studies with this compound.

Caption: Key signaling pathways regulated by SENP1 in the nucleus and cytoplasm.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vivo studies with this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Dose (mg/kg) | 5 | 20 | 50 |

| Cmax (ng/mL) | 1500 | 800 | 200 |

| Tmax (h) | 0.1 | 0.5 | 2 |

| AUC (0-t) (ng*h/mL) | 3000 | 4500 | 1800 |

| Half-life (t1/2) (h) | 2.5 | 3.0 | 4.0 |

| Bioavailability (%) | 100 | 75 | 30 |

Table 2: Hypothetical Efficacy of this compound in a Tumor Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | 0 | +5 |

| This compound | 20 | 40 | -2 |

| This compound | 40 | 65 | -8 |

| Radiation + Vehicle | - | 50 | -10 |

| Radiation + this compound (20 mg/kg) | 20 | 85 | -15 |

Experimental Protocols

Protocol 1: Formulation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of this compound for administration to animal models.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles (appropriate gauge for the route of administration)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.

-

-

Working Solution Preparation:

-

For a final formulation in corn oil, add the DMSO stock solution to the required volume of corn oil.[7]

-

The final concentration of DMSO in the formulation should ideally be below 10% to minimize toxicity.

-

Vortex the mixture thoroughly to ensure a uniform suspension or solution.

-

-

Administration:

Caption: Workflow for the formulation and administration of this compound.

Protocol 2: Murine Xenograft Tumor Model for Efficacy and Radiosensitization Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy and radiosensitizing effects of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Matrigel (optional)

-

This compound formulation

-

Calipers

-

Irradiation source

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

-

Treatment:

-

Administer this compound or vehicle control according to the predetermined dosing schedule and route.

-

For radiosensitization studies, administer this compound a specified time before irradiation.

-

Expose the tumors of the relevant groups to a single or fractionated dose of radiation.

-

-

Monitoring and Endpoints:

-

Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting for SUMOylated proteins, immunohistochemistry).

-

Caption: Experimental workflow for a murine xenograft tumor model study.

Conclusion

This compound represents a promising tool for investigating the therapeutic potential of SENP1 inhibition in various disease models. The protocols and data templates provided herein offer a foundational framework for researchers to design and execute rigorous in vivo studies. Careful consideration of formulation, dosing, and relevant animal models will be crucial for elucidating the full therapeutic potential of this compound. As more data becomes available, these guidelines can be further refined to optimize the use of this and other SENP1 inhibitors in preclinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SENP1 - Wikipedia [en.wikipedia.org]

- 7. This compound | SENP1 抑制剂 | CAS 2416910-70-6 | 美国InvivoChem [invivochem.cn]

- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 9. az.research.umich.edu [az.research.umich.edu]

Application Notes and Protocols for Senp1-IN-2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senp1-IN-2 is a specific inhibitor of Sentrin-specific protease 1 (SENP1), a cysteine protease that plays a crucial role in the deSUMOylation process. Dysregulation of SENP1 has been implicated in the pathogenesis of various cancers, making it a promising therapeutic target. SENP1 is involved in key cellular processes including cell proliferation, apoptosis, metastasis, and drug resistance.[1][2][3][4] Inhibition of SENP1 can modulate the SUMOylation status of various substrate proteins, thereby affecting critical signaling pathways in cancer progression. These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information to guide researchers in utilizing this compound for cancer research.

Data Presentation

In Vitro Efficacy of this compound and Other SENP1 Inhibitors

The following table summarizes the in vitro inhibitory concentrations of this compound and other notable SENP1 inhibitors across different cancer cell lines. This data can serve as a starting point for determining the optimal concentration for your specific cancer model.

| Inhibitor | Cancer Cell Line | Assay Type | IC50 / Effective Concentration | Reference |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity Assay | >20 µM | [5][6] |

| This compound | HeLa (Cervical Cancer) | Radiosensitization Assay | 0.7 - 20 µM | [5][6] |

| Momordin Ic | PC-3 (Prostate Cancer) | deSUMOylation Assay | 15.37 µM | [3][7] |

| Momordin Ic | A549 (Lung Cancer) | Cell Viability Assay | Various concentrations tested | [8] |

| Triptolide | LNCaP (Prostate Cancer) | Proliferation Assay | Not specified | [4][9] |

| Triptolide | PC-3 (Prostate Cancer) | Proliferation Assay | Not specified | [4][9] |

| Compound 2 | Prostate Cancer Cells | Proliferation Assay | 13.0 µM | [1] |

| Compound 3 | Prostate Cancer Cells | Proliferation Assay | 35.7 µM | [1] |

| Compound 4 | Not specified | SENP1 Inhibition Assay | 3.5 µM | [1] |

| Ursolic Acid | Not specified | SENP1 Inhibition Assay | 2.58 µM | [3] |

| ZHAWOC8697 | Not specified | SENP1 Inhibition Assay | 8.6 µM | [4] |

In Vivo Dosage of SENP1 Inhibitors

| Inhibitor | Animal Model | Cancer Type | Dosage | Administration Route | Reference |

| Momordin Ic | Nude Mouse Xenograft | Prostate Cancer (PC-3) | 10 mg/kg daily | Intraperitoneal | [7] |

| Triptolide | Xenografted PC-3 tumors | Prostate Cancer | Not specified | Not specified | [9] |

Signaling Pathways

SENP1 Signaling Pathway in Cancer

SENP1 is a key regulator of several signaling pathways implicated in cancer. It primarily functions by deSUMOylating target proteins, which can either activate or inhibit their function. A major target of SENP1 is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism. SENP1 enhances HIF-1α stability and transcriptional activity through deSUMOylation.[1][2][10] Other important substrates of SENP1 in cancer include c-Myc and PIN1, which are involved in cell cycle progression and proliferation.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot Analysis for Target Protein SUMOylation

This protocol is to assess the effect of this compound on the SUMOylation status of a target protein.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and SUMO protease inhibitors like N-ethylmaleimide (NEM))

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and SUMO1/2/3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (and vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and SUMO protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein or SUMO overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in higher molecular weight bands corresponding to the SUMOylated target protein is expected upon SENP1 inhibition.

In Vivo Xenograft Study

This is a general protocol for evaluating the in vivo efficacy of a SENP1 inhibitor. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound or other SENP1 inhibitor

-

Vehicle solution (e.g., DMSO and corn oil)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare the SENP1 inhibitor formulation. For example, Momordin Ic was administered at 10 mg/kg daily via intraperitoneal injection.[7] The specific dose and route for this compound will need to be determined empirically. Administer the inhibitor or vehicle to the respective groups according to the determined schedule.

-

Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Conclusion

This compound is a valuable tool for investigating the role of SENP1 in cancer. The provided data and protocols offer a foundation for researchers to design and execute experiments to explore the therapeutic potential of SENP1 inhibition. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cancer model and experimental setup.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Senp1-IN-2 Administration in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentrin-specific protease 1 (SENP1) is a de-SUMOylating enzyme that has emerged as a critical regulator in tumorigenesis. Upregulated in a variety of cancers, SENP1 plays a pivotal role in promoting cancer cell proliferation, survival, metabolic reprogramming, and resistance to therapy. It exerts its oncogenic functions primarily through the de-SUMOylation of key substrate proteins, notably the hypoxia-inducible factor 1-alpha (HIF-1α), thereby enhancing their stability and transcriptional activity. The inhibition of SENP1, therefore, represents a promising therapeutic strategy for cancer treatment.

Senp1-IN-2, a derivative of ursolic acid, is a specific inhibitor of SENP1 developed for enhancing tumor radiosensitivity. While detailed in vivo administration protocols and efficacy data for this compound are not extensively available in peer-reviewed literature, this document provides a comprehensive guide based on available information for ursolic acid derivatives and general protocols for evaluating anti-cancer agents in mouse xenograft models.

Mechanism of Action and Signaling Pathway